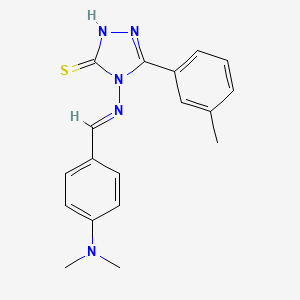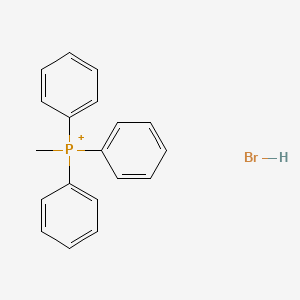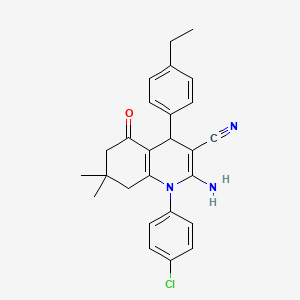
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is a compound characterized by the presence of a bromine atom and a thiol group attached to a cyclohexa-1,3,5-triene ring. The compound is isotopically labeled with carbon-13, making it useful for various scientific studies, including NMR spectroscopy and tracer studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine in acetic acid, while the thiol group can be introduced using thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted cyclohexa-1,3,5-trienes.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include cyclohexa-1,3,5-triene and sulfides.
Wissenschaftliche Forschungsanwendungen
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a labeled compound in NMR spectroscopy.
Biology: Employed in tracer studies to track metabolic pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-hexanol: Similar in structure but with a hydroxyl group instead of a thiol group.
6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a cyclohexa-1,3,5-triene ring.
1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: Similar isotopic labeling but with an additional iodine atom
Uniqueness
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is unique due to its isotopic labeling with carbon-13 and the presence of both a bromine atom and a thiol group. This combination makes it particularly valuable for NMR studies and tracer experiments, providing insights into molecular interactions and pathways.
Eigenschaften
Molekularformel |
C6H5BrS |
|---|---|
Molekulargewicht |
195.03 g/mol |
IUPAC-Name |
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol |
InChI |
InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
YUQUNWNSQDULTI-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)S)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)





![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)







